2-(2-Methylpropanamido)-N-phenylbenzamide
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Overview
Description
2-(2-Methylpropanamido)-N-phenylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with an additional 2-methylpropanamido group attached to it. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanamido)-N-phenylbenzamide typically involves the reaction of 2-methylpropanamide with N-phenylbenzamide under specific conditions. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and advanced purification techniques ensures the high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropanamido)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated benzamides
Scientific Research Applications
2-(2-Methylpropanamido)-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropanamido)-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of metallo-β-lactamases, preventing the hydrolysis of β-lactam antibiotics. This inhibition restores the efficacy of antibiotics against resistant bacterial strains . The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- N-Aryl mercaptoacetamides
Uniqueness
2-(2-Methylpropanamido)-N-phenylbenzamide stands out due to its specific amide linkage and the presence of both methylpropanamido and phenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
38163-55-2 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(2-methylpropanoylamino)-N-phenylbenzamide |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)16(20)19-15-11-7-6-10-14(15)17(21)18-13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
VBFRQZMJZSFBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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